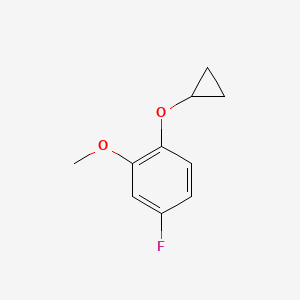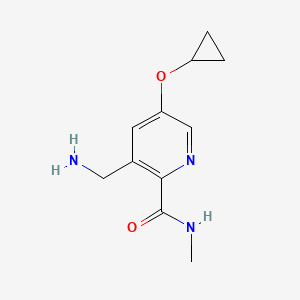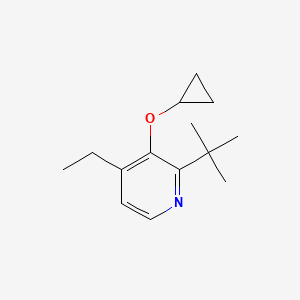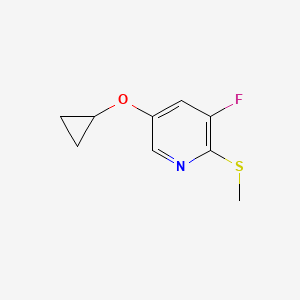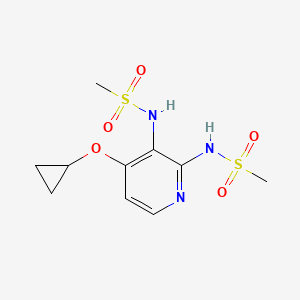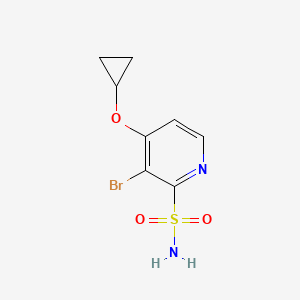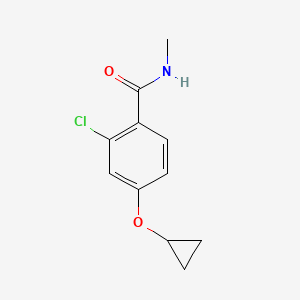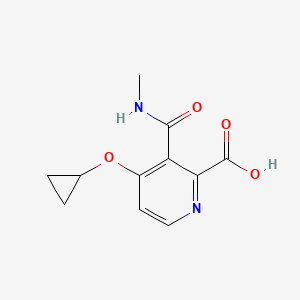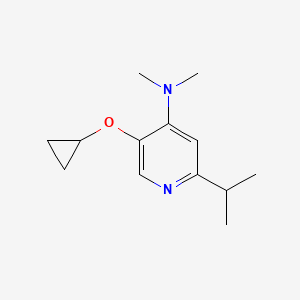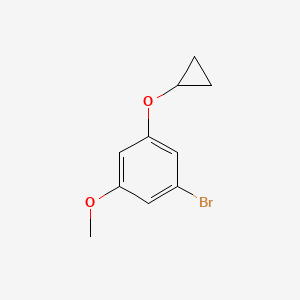
1-Bromo-3-cyclopropoxy-5-methoxybenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-3-cyclopropoxy-5-methoxybenzene is an organic compound with the molecular formula C10H11BrO2. It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, a cyclopropoxy group, and a methoxy group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-3-cyclopropoxy-5-methoxybenzene can be achieved through several synthetic routes. One common method involves the bromination of 3-cyclopropoxy-5-methoxybenzene. This process typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination reactions using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-Bromo-3-cyclopropoxy-5-methoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide, potassium tert-butoxide, and other strong bases.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to convert the methoxy group to a hydroxyl group using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methoxide in methanol, reflux conditions.
Oxidation: Potassium permanganate in aqueous solution, room temperature.
Reduction: Lithium aluminum hydride in dry ether, under an inert atmosphere.
Major Products Formed
Substitution: Formation of 3-cyclopropoxy-5-methoxybenzene derivatives.
Oxidation: Formation of 3-cyclopropoxy-5-methoxybenzaldehyde or 3-cyclopropoxy-5-methoxybenzoic acid.
Reduction: Formation of 3-cyclopropoxy-5-methoxyphenol.
Wissenschaftliche Forschungsanwendungen
1-Bromo-3-cyclopropoxy-5-methoxybenzene is utilized in various scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules. It is used in cross-coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a precursor for the development of pharmaceutical agents.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-Bromo-3-cyclopropoxy-5-methoxybenzene depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In oxidation reactions, the methoxy group is converted to an aldehyde or carboxylic acid through the transfer of oxygen atoms from the oxidizing agent. In reduction reactions, the bromine atom or methoxy group is removed or converted to a hydroxyl group through the transfer of hydrogen atoms from the reducing agent.
Vergleich Mit ähnlichen Verbindungen
1-Bromo-3-cyclopropoxy-5-methoxybenzene can be compared with other similar compounds such as:
3-Bromoanisole (1-Bromo-3-methoxybenzene): This compound lacks the cyclopropoxy group and has different reactivity and applications.
1-Bromo-3-cyclopropyl-5-methoxybenzene: This compound has a cyclopropyl group instead of a cyclopropoxy group, leading to differences in chemical behavior and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs.
Eigenschaften
Molekularformel |
C10H11BrO2 |
|---|---|
Molekulargewicht |
243.10 g/mol |
IUPAC-Name |
1-bromo-3-cyclopropyloxy-5-methoxybenzene |
InChI |
InChI=1S/C10H11BrO2/c1-12-9-4-7(11)5-10(6-9)13-8-2-3-8/h4-6,8H,2-3H2,1H3 |
InChI-Schlüssel |
RQZACWYGRVGTQP-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=CC(=C1)Br)OC2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


